Structural Deviation from CPI‑1205 and Predicted Impact on Biochemical Potency
No direct biochemical IC₅₀ data are available for the target compound. However, the closest analog with published data is CPI‑1205, which carries an indole‑3‑carboxamide tail and achieves an EZH2 biochemical IC₅₀ of 0.002 µM and a cellular EC₅₀ of 0.032 µM. [1] The target compound replaces the indole with a pyrazine ring, a modification that typically reduces lipophilicity (cLogP ≈ 0.8 for pyrazine‑2‑carboxamide vs ≈ 2.5 for indole‑3‑carboxamide) and alters hydrogen‑bonding capacity. In EZH2 inhibitor series, even a one‑atom linker change can shift IC₅₀ by >10‑fold. [2] Therefore, the target compound is expected to exhibit a distinct potency fingerprint, likely with reduced activity but potentially improved selectivity or solubility.
| Evidence Dimension | Predicted biochemical EZH2 inhibitory potency |
|---|---|
| Target Compound Data | No data; pyrazine‑2‑carboxamide tail |
| Comparator Or Baseline | CPI‑1205 (indole‑3‑carboxamide tail): biochemical IC₅₀ = 0.002 µM, cellular EC₅₀ = 0.032 µM [1] |
| Quantified Difference | Not quantifiable without experimental data; potency expected to differ due to heterocycle swap |
| Conditions | Class‑level inference based on EZH2 SAR from published indole‑to‑pyrazine scaffold hopping campaigns |
Why This Matters
Researchers seeking a tool compound with a different selectivity or pharmacokinetic profile should evaluate the pyrazine analog rather than assuming equipotency with CPI‑1205.
- [1] Garapaty-Ra, S. et al. (2016) Identification of (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a potent and selective inhibitor of histone methyltransferase EZH2, suitable for clinical investigation. Journal of Medicinal Chemistry, 59(21), 9903–9920. View Source
- [2] Verma, S. K. et al. (2017) Identification of potent, selective, cell‑active inhibitors of EZH2. ACS Medicinal Chemistry Letters, 8(8), 866–871. View Source
